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The ability to selectively control the activity of specific cell populations has revolutionized
neuroscience and holds immense promise for therapeutic interventions. Chemogenetics, a
technique that utilizes engineered receptors and their specific, otherwise inert ligands, offers a
powerful approach for non-invasive and reversible modulation of cellular function. Among the
various chemogenetic tools available, the Pharmacologically Selective Actuator Module
(PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system stands out for its
direct control over ion channel conductance, providing rapid and robust manipulation of
neuronal activity. This technical guide provides a comprehensive overview of the PSAM/PSEM
system, including its core principles, quantitative data, detailed experimental protocols, and key
signaling pathways and workflows.

Core Principles of the PSAM/PSEM System

The PSAM/PSEM system is a modular chemogenetic platform centered around engineered
ligand-gated ion channels (LGICs).[1][2] The core components are:

o Pharmacologically Selective Actuator Module (PSAM): This is the engineered receptor. It is a
chimeric protein consisting of a modified ligand-binding domain (LBD) from the a7 nicotinic
acetylcholine receptor (hAAChR) fused to the ion pore domain (IPD) of another LGIC.[3][4][5]
The a7 nAChR LBD is mutated to eliminate its affinity for the endogenous ligand,
acetylcholine (ACh), while introducing high affinity for a synthetic ligand (PSEM).[2]
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e Pharmacologically Selective Effector Molecule (PSEM): This is the synthetic, otherwise inert,
small molecule agonist that specifically binds to and activates the PSAM.[2]

The modularity of this system allows for the creation of chimeric channels with different
functionalities by combining a specific PSAM with various IPDs.[1] This enables either neuronal
activation or inhibition depending on the ion selectivity of the chosen pore domain.[1][5]

o Activation: Fusing a PSAM to a cation-selective IPD, such as that from the serotonin 3
receptor (5-HT3), results in a channel that, upon PSEM binding, allows the influx of positive
ions (e.g., Nat+, K+), leading to membrane depolarization and neuronal firing.[1][6]

e Inhibition: Conversely, coupling a PSAM with an anion-selective IPD, like that from the
glycine receptor (GlyR), creates a channel that permits the influx of chloride ions (CI-).[1][6]
This leads to membrane hyperpolarization or shunting inhibition, effectively silencing
neuronal activity.[1]

A significant advancement in the PSAM/PSEM technology is the development of the PSAM4
generation. These receptors were engineered to be highly sensitive to the clinically approved
smoking cessation drug, varenicline, and its derivatives, known as ultrapotent PSEMs
(UPSEMS).[5][7] This development opens avenues for translational research and potential
clinical applications.[1]

Quantitative Data

The efficacy and selectivity of the PSAM/PSEM system are defined by the binding affinities and
potencies of the PSEMs for their cognate PSAMSs, as well as their off-target effects. The
following tables summarize key quantitative data for some of the most widely used uPSEMs.

Ligand Receptor Ki (nM) Reference(s)
UPSEM792 PSAM4-GIyR 0.7+0.1 [8][9]
uPSEM817 PSAM4-GlyR 0.15 +0.02 [9]

Table 1: Ligand Binding Affinities (Ki) for PSAM4-GIlyR.
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Ligand Receptor EC50 (nM) Reference(s)
UPSEM792 PSAM4-5HT3 <10 [9]

uPSEM817 PSAM4-5HT3 0.5

UPSEM792 PSAM4-GlyR 2.3 [1]

UPSEM817 PSAM4-GlyR 0.3+0.4 [1][8]
Varenicline PSAM4-5HT3 4+2 [1]

Table 2: Ligand Potency (EC50) for PSAM4 Receptors.

Lowest Effective

Ligand Assay Reference(s)
Dose (LED) (mg/kg)

SNr contralateral

UPSEM792 _ _ 1 [1]
rotation (mice)
SNr contralateral

UPSEM793 ) ) 0.03 [1]
rotation (mice)
SNr contralateral

uPSEM817 0.1
rotation (mice)

o SNr contralateral

Varenicline ) ) 0.1 [1]

rotation (mice)
Table 3: In Vivo Efficacy of PSEMs.
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. Brain Penetrance
Ligand . Value Reference(s)
Metric

Peak CSF
uPSEM792 Concentration (s.c.

n 356.26 nM [1]

rhesus)

Peak CSF
uPSEM817 Concentration (s.c.

rhesus)

n 6.4 nM [1]

Brain Parenchyma
uPSEM792 Concentration (s.c.

n ~150-250 nM [1]

rhesus)

Brain Parenchyma
uPSEM817 Concentration (s.c.

rhesus)

n  ~19-50 nM [1]

Table 4: Brain Penetrance of uPSEMSs in Non-Human Primates.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for
understanding and implementing the PSAM/PSEM system. The following diagrams, generated
using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
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PSAM/PSEM Signaling Pathways
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PSAM/PSEM signaling for activation and inhibition.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b2678845?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2678845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Typical Experimental Workflow
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A generalized workflow for in vivo chemogenetic experiments.

Detailed Experimental Methodologies

Successful implementation of the PSAM/PSEM system relies on precise and well-executed
experimental protocols. This section provides an overview of key methodologies.
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Vector Production and Delivery

AAV Vector Production: Adeno-associated viruses (AAVs) are the most common vehicle for
delivering PSAM constructs into the brain due to their low immunogenicity and stable, long-
term expression.[5][7][10]

o Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is essential. This includes the
AAV vector plasmid containing the PSAM construct under a cell-type-specific promoter (e.g.,
CaMKIlla for excitatory neurons), a helper plasmid, and a plasmid encoding the AAV
serotype-specific capsid proteins.[11][12]

e Cell Culture and Transfection: HEK293T cells are typically used for AAV production. Cells are
cultured to a specific confluency before being co-transfected with the three plasmids using
methods like calcium phosphate precipitation or polyethyleneimine (PEI) transfection.[11][12]

o Harvesting and Purification: Virus is harvested from the cells and the supernatant after a set
incubation period. Purification is a critical step to remove cellular debris and empty capsids
and is often achieved through iodixanol gradient ultracentrifugation or other chromatography-
based methods.[10][11]

 Titer Determination: The genomic titer of the purified AAV is determined using quantitative
PCR (qPCR) to ensure accurate and reproducible dosing for in vivo experiments.[11]

Stereotaxic Injection: For targeted expression in specific brain regions of adult animals.[10][13]
[14][15]

e Anesthesia and Analgesia: The animal is anesthetized with isoflurane and administered
analgesics.[10][16] The head is shaved and sterilized.[10]

» Stereotaxic Alignment: The animal is placed in a stereotaxic frame, and the skull is leveled.
[10][14]

o Craniotomy: A small burr hole is drilled over the target brain region using stereotaxic
coordinates from a brain atlas.[13][15]

« Viral Infusion: A microinjection needle is slowly lowered to the target depth. The AAV solution
is infused at a slow, controlled rate (e.g., 100 nL/min) to prevent tissue damage. The needle
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is left in place for a few minutes post-injection to allow for diffusion before being slowly
withdrawn.[13][15]

o Post-operative Care: The incision is sutured, and the animal is monitored during recovery.
[10][13]

In Utero Electroporation: For labeling and manipulating neuronal populations during
development.[4][17][18][19]

e Anesthesia and Surgical Preparation: A timed-pregnant mouse is anesthetized, and the
uterine horns are externalized.[4][17]

e Plasmid Injection: A solution containing the PSAM plasmid and a fluorescent reporter is
injected into the lateral ventricle of the embryonic brains.[4][17]

» Electroporation: Tweezer-like electrodes are placed across the embryonic head, and a series
of electrical pulses are delivered to drive the negatively charged DNA into the progenitor
cells lining the ventricle.[4][17][19]

e Post-operative Care: The uterine horns are returned to the abdominal cavity, the incision is
sutured, and the dam is allowed to recover.[4][17]

In Vitro and Ex Vivo Characterization

Organotypic Slice Cultures: This technique allows for the study of PSAM/PSEM function in a
preparation that maintains some of the brain's local circuitry.[20][21][22][23][24]

 Slice Preparation: Brains from early postnatal rodents are rapidly dissected and placed in
ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[22][23][24] Slices of a desired
thickness (e.g., 300-400 um) are cut using a vibratome.[22]

e Culturing: Slices are placed on semi-permeable membrane inserts in a culture medium and
maintained in an incubator.[20][21][22]

o Transduction: PSAM expression can be achieved by adding AAV to the culture medium.[21]

» Experimentation: After a period of incubation to allow for viral expression, slices can be used
for electrophysiology or imaging experiments.[21]
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Whole-Cell Patch-Clamp Electrophysiology: To directly measure the effects of PSAM activation
on neuronal membrane properties.[6][25][26][27][28]

o Slice Preparation and Recording Setup: Acute brain slices are prepared from animals
previously injected with AAV-PSAM. Slices are maintained in oxygenated aCSF. The
recording rig consists of a microscope, micromanipulator, amplifier, and data acquisition
system.[25][28]

» Pipette Preparation and Sealing: A glass micropipette with a specific resistance is filled with
an internal solution and carefully guided to the membrane of a PSAM-expressing neuron. A
high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.[6]
[25][28]

» Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction,
allowing for electrical access to the entire cell.[6][25]

» Recording: In voltage-clamp mode, the membrane potential is held constant, and the
currents flowing through the activated PSAM channels are measured. In current-clamp
mode, the membrane potential is recorded to observe depolarization or hyperpolarization
and changes in action potential firing in response to PSEM application.[25][27]

Calcium Imaging: To visualize the activity of large populations of neurons expressing PSAMs.
[29][30][31][32][33]

« Indicator Expression: Animals are co-injected with AAVs encoding both the PSAM and a
genetically encoded calcium indicator (GECI) like GCaMP.[32]

e Imaging Preparation: This can be performed in acute brain slices, organotypic cultures, or in
vivo in awake, behaving animals through a chronically implanted cranial window.[29][32]

e Image Acquisition: A fluorescence microscope is used to excite the GECI and capture the
changes in fluorescence that correspond to changes in intracellular calcium and, by proxy,
neuronal activity.[29][33]

o Data Analysis: The fluorescence traces from individual neurons are extracted and analyzed
to determine the effects of PSEM administration on neuronal and network activity.[29]
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In Vivo Behavioral Assays

Open Field Test: To assess general locomotor activity and anxiety-like behavior.[5][34]
o Apparatus: A square arena with walls to prevent escape.[5]

e Procedure: The animal is placed in the center of the arena and allowed to explore freely for a
set period.[34] Behavior is recorded by an overhead camera.

o Parameters Measured: Total distance traveled, time spent in the center versus the periphery
of the arena, and rearing frequency.[34] Changes in these parameters after PSEM
administration can indicate effects on locomotion or anxiety.

Elevated Plus Maze: A widely used assay for anxiety-like behavior in rodents.[2][35][36][37][38]

o Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed
arms.[2][38]

e Procedure: The animal is placed in the center of the maze and allowed to explore for a set
time.[2][35]

o Parameters Measured: The number of entries into and the time spent in the open versus the
closed arms. A preference for the closed arms is indicative of anxiety-like behavior. Anxiolytic
effects of PSAM manipulation would be reflected by increased exploration of the open arms.
[21[35]

Conclusion

The PSAM/PSEM chemogenetic system offers a robust and versatile platform for the precise
control of neuronal activity. Its direct action on ion channels provides rapid and reliable
modulation of cellular function, making it an invaluable tool for dissecting neural circuits and
exploring the cellular basis of behavior. The development of the PSAM4 generation and
ultrapotent, brain-penetrant PSEMs has further expanded the utility of this system, paving the
way for more sophisticated preclinical studies and potential therapeutic applications. By
understanding the core principles, quantitative parameters, and detailed methodologies
outlined in this guide, researchers can effectively harness the power of the PSAM/PSEM
system to advance our understanding of the nervous system in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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